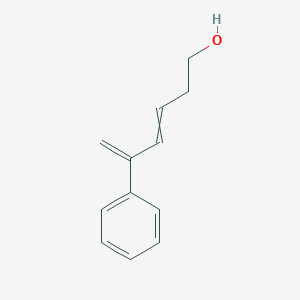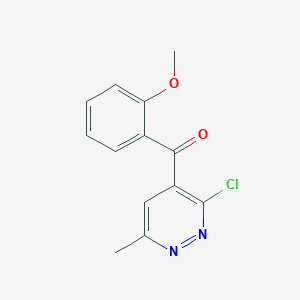![molecular formula C10H13NO B14213217 N-[(1R)-1-(4-Methylphenyl)ethyl]formamide CAS No. 619326-42-0](/img/structure/B14213217.png)
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a (1R)-1-(4-methylphenyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-Methylphenyl)ethyl]formamide typically involves the reaction of (1R)-1-(4-methylphenyl)ethylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, with the amine and formic acid being mixed in a suitable solvent such as methanol or ethanol. The mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism by which N-[(1R)-1-(4-Methylphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R)-1-(4-Methylphenyl)ethyl]acetamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]benzamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]propionamide
Uniqueness
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
619326-42-0 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-[(1R)-1-(4-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
ZZVPBNHNTXPFNN-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@H](C)NC=O |
SMILES canónico |
CC1=CC=C(C=C1)C(C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
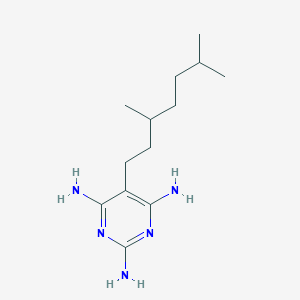


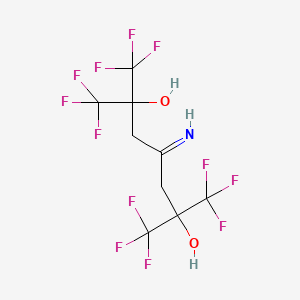
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
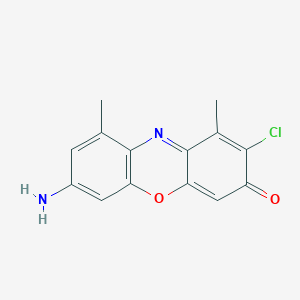
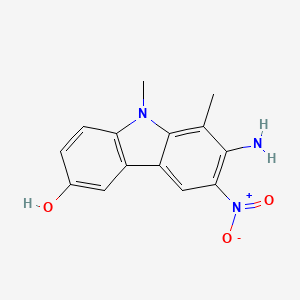
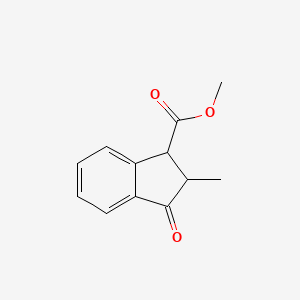

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
